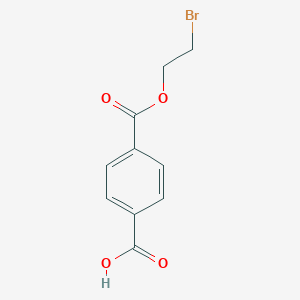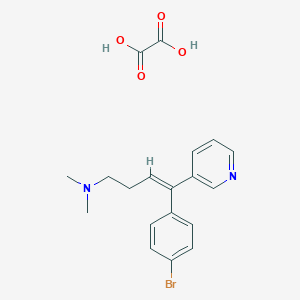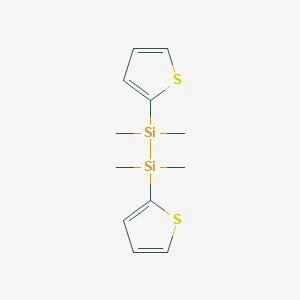![molecular formula C28H42O2 B044656 (2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol CAS No. 1174643-63-0](/img/structure/B44656.png)
(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, purification, and characterization stages. For molecules similar to the one , methodologies like the classical Hantzsch synthesis can be employed for the preparation of dihydropyridine derivatives, as demonstrated by Prasanthi (2016), who synthesized a series of dialkyl-4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates by condensing aromatic aldehyde, alkylacetoacetate, and ammonia (Prasanthi, 2016). Such methods could be adapted for the synthesis of our target molecule, involving modifications to the starting materials and reaction conditions to accommodate the specific structural requirements.
Aplicaciones Científicas De Investigación
Sesquiterpene Alcohols in Pharmacological and Biological Activities
Research on sesquiterpene alcohols like nerolidol demonstrates their widespread use across different industries due to their pharmacological and biological activities. These compounds are present in various plants and are studied for their medicinal properties, highlighting their potential as chemical or drug candidates in agriculture and medicine (Chan et al., 2016).
Polyhydroxyalkanoates for Biodegradable Materials
Polyhydroxyalkanoate (PHA) is a biodegradable microbial polymer studied for its applications and properties. PHAs are biosynthesized through regulated pathways and have potential uses due to their biodegradability, biocompatibility, and renewable nature, highlighting the interest in sustainable materials (Amara, 2010).
Catalytic Non-Enzymatic Kinetic Resolution
The development of catalytic non-enzymatic procedures for kinetic resolution of racemic compounds using chiral catalysts is an area of importance in asymmetric organic synthesis. This method allows for high enantioselectivity and yield, showcasing advancements in synthetic chemistry (Pellissier, 2011).
Organic Light-Emitting Diodes (OLEDs) Materials
Research into BODIPY-based materials for OLEDs emphasizes the importance of structural design in developing new optoelectronic devices. This highlights how specific molecular structures can influence the performance and application of materials in technology (Squeo & Pasini, 2020).
Cuticular Hydrocarbons in Ants
A review of cuticular hydrocarbons (CHCs) across ant species illustrates the diversity and specificity of these compounds, which play crucial roles in communication and species recognition among ants. This research area explores the biological functions of molecular structures in the context of ecology and evolution (Martin & Drijfhout, 2009).
Acidolysis of Lignin
Studies on the acidolysis of lignin model compounds inform about the mechanisms underlying the breakdown of plant biomass, relevant for bioenergy and material science. This research area focuses on chemical processes that modify complex organic structures (Yokoyama, 2015).
Propiedades
IUPAC Name |
(2R)-2,5,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKUFVNYVMTAM-ASGUNBAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=C(O1)C(=CC(=C2C)O)C)C)/C)/C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25193388 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

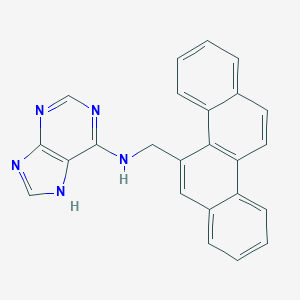
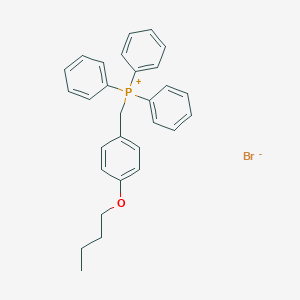

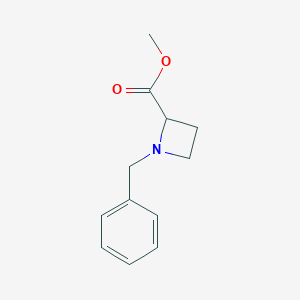
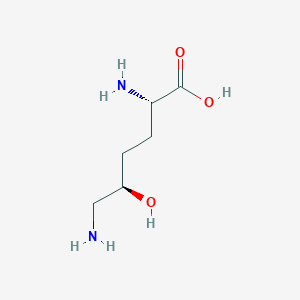
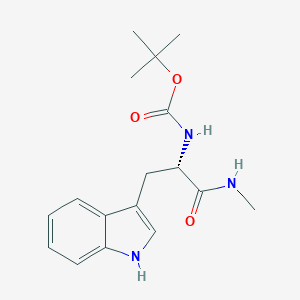
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
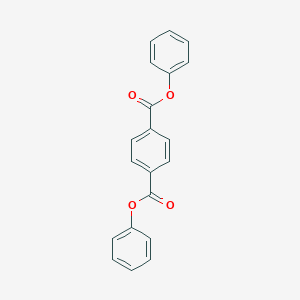
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
